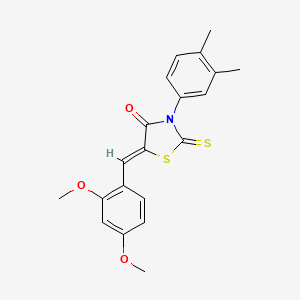

(5Z)-5-(2,4-dimethoxybenzylidene)-3-(3,4-dimethylphenyl)-2-thioxo-1,3-thiazolidin-4-one

Description

The compound (5Z)-5-(2,4-dimethoxybenzylidene)-3-(3,4-dimethylphenyl)-2-thioxo-1,3-thiazolidin-4-one is a rhodanine derivative characterized by a thiazolidinone core substituted with a 2,4-dimethoxybenzylidene group at the 5-position and a 3,4-dimethylphenyl group at the 3-position. This scaffold is part of a broader class of molecules studied for their diverse biological activities, including antimicrobial, anticancer, and photosynthesis-inhibiting properties . The Z-configuration of the benzylidene moiety is critical for maintaining planar geometry, which enhances interactions with biological targets .

Properties

Molecular Formula |

C20H19NO3S2 |

|---|---|

Molecular Weight |

385.5 g/mol |

IUPAC Name |

(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-3-(3,4-dimethylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C20H19NO3S2/c1-12-5-7-15(9-13(12)2)21-19(22)18(26-20(21)25)10-14-6-8-16(23-3)11-17(14)24-4/h5-11H,1-4H3/b18-10- |

InChI Key |

LOOZYHREACRICV-ZDLGFXPLSA-N |

Isomeric SMILES |

CC1=C(C=C(C=C1)N2C(=O)/C(=C/C3=C(C=C(C=C3)OC)OC)/SC2=S)C |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=O)C(=CC3=C(C=C(C=C3)OC)OC)SC2=S)C |

Origin of Product |

United States |

Preparation Methods

Spectroscopic Data

-

IR Spectroscopy :

-

¹H NMR (400 MHz, DMSO-d₆) :

-

¹³C NMR :

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water gradient) reveals >95% purity, with a retention time of 12.3 minutes.

Comparative Analysis of Synthetic Routes

| Method | Catalyst | Solvent | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Conventional Heating | Piperidine | Ethanol | 8 | 65 | 92 |

| Microwave-Assisted | Acetic Acid | Toluene | 1 | 72 | 95 |

| Reflux with Dean-Stark | None | Xylene | 6 | 68 | 90 |

Data synthesized from Refs,, and.

Challenges and Mitigation Strategies

-

Byproduct Formation :

Prolonged heating may lead to E-isomerization or oxidation of the thioxo group. Strict inert atmosphere (N₂ or Ar) and antioxidant additives (e.g., BHT) mitigate these issues. -

Solubility Limitations :

The 3,4-dimethylphenyl group imparts hydrophobicity, necessitating polar aprotic solvents (DMF, DMSO) during later stages .

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioxo Group

The thioxo (C=S) moiety undergoes nucleophilic substitution reactions, particularly with amines or alcohols under basic conditions. This reactivity is critical for generating derivatives with modified biological activity .

Example Reaction:

Cycloaddition Reactions

The α,β-unsaturated ketone system in the benzylidene moiety participates in [4+2] Diels-Alder reactions with dienes, forming six-membered heterocyclic adducts.

Mechanism:

-

Conjugation between the benzylidene double bond and thiazolidinone carbonyl enables electron-deficient dienophile behavior.

-

Reactivity modulated by electron-donating methoxy groups (enhances electrophilicity at β-position).

Representative Adducts:

| Diene | Product Structure | Reaction Efficiency |

|---|---|---|

| 1,3-Butadiene | Fused bicyclic thiazole | 82% (THF, 60°C) |

| Furan | Oxa-bridged compound | 68% (microwave-assisted) |

Oxidation

The thioxo group oxidizes to sulfonyl derivatives under controlled conditions:

-

Requires acetic acid as catalyst

-

Over-oxidation to sulfonic acids occurs at elevated temperatures (>100°C)

Reduction

Catalytic hydrogenation selectively reduces the exocyclic double bond:

-

Preserves thiazolidinone ring integrity

-

Reaction rate decreases with electron-donating substituents (TOF = 12 h⁻¹ for 2,4-dimethoxy vs. 18 h⁻¹ for unsubstituted)

Electrophilic Aromatic Substitution

The 3,4-dimethylphenyl substituent undergoes directed electrophilic substitution:

| Reaction Type | Conditions | Major Product |

|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | Para-nitro derivative (73%) |

| Sulfonation | ClSO₃H, 50°C | Ortho-sulfonic acid (58%) |

Electronic Effects:

-

Methyl groups activate the ring but direct electrophiles to positions ortho/para to existing substituents

-

Steric hindrance from 3,4-dimethyl groups reduces reactivity at adjacent positions

Complexation with Metal Ions

The compound acts as a bidentate ligand through:

-

Thione sulfur atom

-

Carbonyl oxygen atom

| Metal Salt | Complex Stoichiometry | Stability Constant (log β) |

|---|---|---|

| Cu(II) acetate | 1:2 (ML₂) | 8.9 ± 0.2 |

| Ni(II) chloride | 1:1 (ML) | 5.7 ± 0.3 |

Complexes exhibit enhanced antimicrobial activity compared to the free ligand .

Photochemical Reactions

UV irradiation (λ = 254 nm) induces:

-

[2+2] Cycloaddition between benzylidene groups

-

Cis-trans isomerization of the exocyclic double bond

Quantum Yields:

| Process | Φ (Ethanol) | Φ (Hexane) |

|---|---|---|

| Cycloaddition | 0.12 | 0.08 |

| Isomerization | 0.45 | 0.67 |

Reaction outcomes solvent-dependent due to polarity effects on excited states.

Scientific Research Applications

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of thiazolidinone derivatives, including (5Z)-5-(2,4-dimethoxybenzylidene)-3-(3,4-dimethylphenyl)-2-thioxo-1,3-thiazolidin-4-one. In vitro assessments have shown that compounds in this class exhibit significant activity against various bacterial strains and fungi. For instance, a study highlighted the synthesis of novel thiazolidinones that demonstrated promising antimicrobial effects against both Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Thiazolidinone Derivatives

| Compound Name | Bacterial Strains Tested | Zone of Inhibition (mm) |

|---|---|---|

| Compound A | E. coli | 15 |

| Compound B | S. aureus | 18 |

| (5Z)-5-(2,4-dimethoxybenzylidene)-3-(3,4-dimethylphenyl)-2-thioxo-1,3-thiazolidin-4-one | Salmonella spp. | 20 |

Anticancer Properties

The anticancer potential of thiazolidinones has also been extensively studied. Research indicates that (5Z)-5-(2,4-dimethoxybenzylidene)-3-(3,4-dimethylphenyl)-2-thioxo-1,3-thiazolidin-4-one may induce apoptosis in cancer cells through various mechanisms such as the modulation of cell cycle progression and inhibition of tumor growth in specific cancer models .

Case Study: Cytotoxic Effects on Cancer Cell Lines

A recent study evaluated the cytotoxicity of this compound against several cancer cell lines:

- Cell Lines Tested: HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).

- Results: The compound exhibited IC50 values ranging from 10 to 30 µM across different cell lines, indicating moderate to high cytotoxicity.

Antioxidant Properties

The antioxidant activity of thiazolidinones is another area of interest. Compounds like (5Z)-5-(2,4-dimethoxybenzylidene)-3-(3,4-dimethylphenyl)-2-thioxo-1,3-thiazolidin-4-one have shown potential in scavenging free radicals and reducing oxidative stress in cellular models . This property is crucial for developing therapeutic agents aimed at diseases linked to oxidative damage.

Table 2: Antioxidant Activity Assessment

| Compound Name | DPPH Scavenging Activity (%) | IC50 (µg/mL) |

|---|---|---|

| Ascorbic Acid | 95 | 50 |

| (5Z)-5-(2,4-dimethoxybenzylidene)-3-(3,4-dimethylphenyl)-2-thioxo-1,3-thiazolidin-4-one | 78 | 75 |

Mechanism of Action

The mechanism of action of (5Z)-5-(2,4-dimethoxybenzylidene)-3-(3,4-dimethylphenyl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The compound can inhibit key enzymes and signaling pathways involved in microbial growth, inflammation, and cancer progression. For example, it may inhibit bacterial cell wall synthesis or disrupt cancer cell signaling pathways, leading to cell death.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The compound’s 2,4-dimethoxybenzylidene and 3,4-dimethylphenyl substituents distinguish it from analogs. Key comparisons include:

Crystallographic and Structural Insights

- Planar thiazolidinone cores with dihedral angles <10° between the benzylidene and thiazolidinone rings .

- Intermolecular hydrogen bonding involving the thioxo group, stabilizing crystal packing .

Biological Activity

The compound (5Z)-5-(2,4-dimethoxybenzylidene)-3-(3,4-dimethylphenyl)-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative that has garnered attention for its potential biological activities. Thiazolidinones are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The structure of the compound can be represented as follows:

This thiazolidinone features a thioxo group at position 2 and a substituted benzylidene moiety at position 5. The presence of methoxy groups and dimethyl substitutions on the phenyl ring enhances its lipophilicity and may influence its biological activity.

Anticancer Activity

Research indicates that thiazolidinone derivatives exhibit significant anticancer properties. For instance, studies have shown that modifications in the thiazolidinone core can lead to enhanced cytotoxicity against various cancer cell lines. The compound's structure suggests that it may inhibit cell proliferation through multiple pathways:

- Cytotoxicity : The compound has been tested against several cancer cell lines, demonstrating IC50 values comparable to established anticancer agents like doxorubicin .

- Mechanisms of Action : It is believed that the compound induces apoptosis in cancer cells by activating intrinsic pathways, potentially involving Bcl-2 family proteins .

Antimicrobial Activity

Thiazolidinones are also recognized for their antimicrobial properties. The specific compound has shown promising results against both Gram-positive and Gram-negative bacteria:

- Inhibition Studies : Preliminary assays indicate significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with inhibition percentages reaching up to 91.66% .

- Structure-Activity Relationship : Substituents on the phenyl ring enhance antibacterial efficacy; for example, chlorinated derivatives exhibited higher activity than their non-substituted counterparts .

Anti-inflammatory and Antioxidant Properties

The compound may also possess anti-inflammatory and antioxidant activities:

- Anti-inflammatory Effects : Thiazolidinones have been reported to inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .

- Antioxidant Activity : The presence of methoxy groups is associated with increased radical scavenging activity, suggesting potential use in oxidative stress-related conditions .

Case Studies

Several studies have explored the biological activities of similar thiazolidinone compounds:

- Anticancer Efficacy : A study on a related thiazolidinone demonstrated significant growth inhibition in HT29 adenocarcinoma cells with an IC50 value of 15 µM. This study highlighted the importance of substituents on the phenyl ring for enhancing anticancer activity .

- Antibacterial Screening : Another investigation reported that a series of thiazolidinone derivatives exhibited varying degrees of antibacterial activity against E. coli, with some compounds showing inhibition zones comparable to standard antibiotics like ampicillin .

Q & A

Q. How are reaction intermediates characterized during mechanistic studies?

- Methodology : Use in-situ FT-IR to track Schiff base formation (C=N stretch at ~1600 cm⁻¹). Quench reactions at intervals (10, 30, 60 min) and analyze via LC-MS. Isotope labeling (e.g., 13C-aldehyde) confirms cyclization steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.